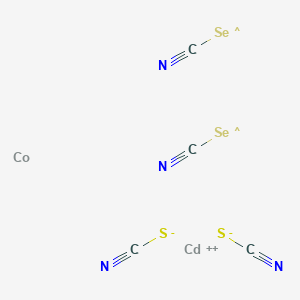
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol is an organic compound with the molecular formula C₁₁H₁₉IO It is a cyclohexanol derivative characterized by the presence of a butyl group at the 2-position and an iodomethylidene group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-(iodomethylidene)cyclohexan-1-ol typically involves the iodination of a suitable precursor, such as 2-butylcyclohexanone. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the introduction of the iodomethylidene group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and quality control to ensure the compound meets industry standards. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodomethylidene group can be reduced to a methyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-butyl-6-(iodomethylidene)cyclohexanone.
Reduction: Formation of 2-butyl-6-methylcyclohexan-1-ol.
Substitution: Formation of 2-butyl-6-(azidomethylidene)cyclohexan-1-ol or 2-butyl-6-(cyanomethylidene)cyclohexan-1-ol.
Applications De Recherche Scientifique
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyl-6-(iodomethylidene)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparaison Avec Des Composés Similaires
2-Butyl-6-(iodomethylidene)cyclohexan-1-ol can be compared with other similar compounds, such as:
2-Butyl-6-(bromomethylidene)cyclohexan-1-ol: Similar structure but with a bromine atom instead of iodine.
2-Butyl-6-(chloromethylidene)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of iodine.
2-Butyl-6-(methylidene)cyclohexan-1-ol: Lacks the halogen atom, resulting in different reactivity and properties.
The uniqueness of this compound lies in its specific halogenation, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63115-21-9 |
|---|---|
Formule moléculaire |
C11H19IO |
Poids moléculaire |
294.17 g/mol |
Nom IUPAC |
2-butyl-6-(iodomethylidene)cyclohexan-1-ol |
InChI |
InChI=1S/C11H19IO/c1-2-3-5-9-6-4-7-10(8-12)11(9)13/h8-9,11,13H,2-7H2,1H3 |
Clé InChI |
PWPKSVCPJGWALC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCCC(=CI)C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)

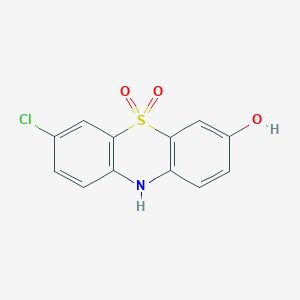

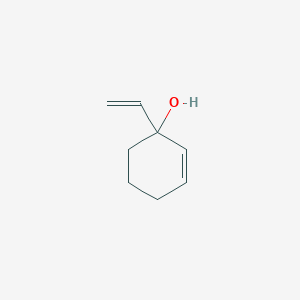
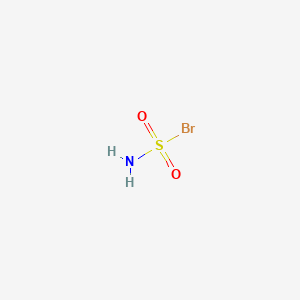
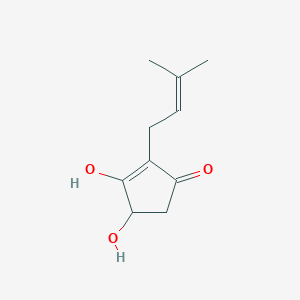
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
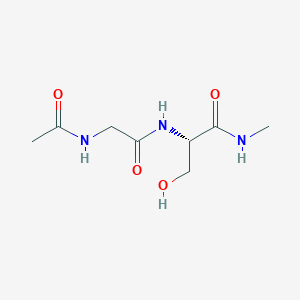
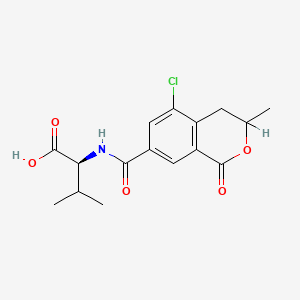
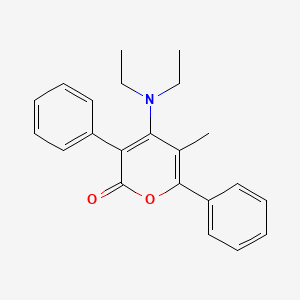
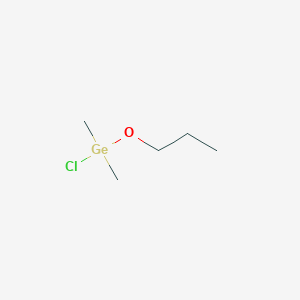
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
